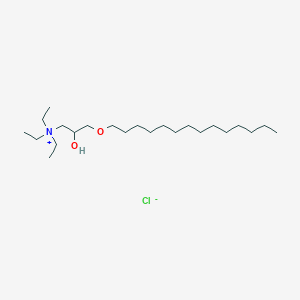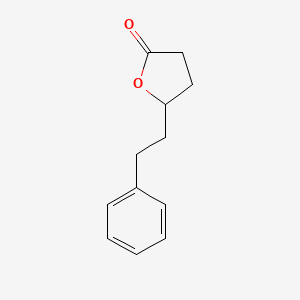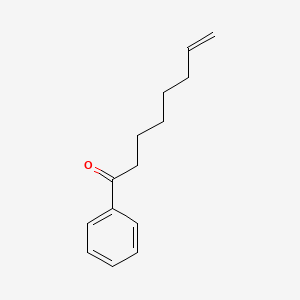
7-Octen-1-one, 1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Octen-1-one, 1-phenyl- is an organic compound with the molecular formula C14H18O It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to a phenyl group and an octenyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Octen-1-one, 1-phenyl- typically involves the reaction of phenylmagnesium bromide with 7-octen-1-one. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is then subjected to acidic work-up to yield the desired product.
Industrial Production Methods
In industrial settings, 7-Octen-1-one, 1-phenyl- can be produced through the oligomerization of ethylene followed by a series of purification steps. Another method involves the Fischer-Tropsch synthesis, which converts synthesis gas derived from coal into hydrocarbons, followed by the isolation of the desired compound through distillation .
Analyse Des Réactions Chimiques
Types of Reactions
7-Octen-1-one, 1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
7-Octen-1-one, 1-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mécanisme D'action
The mechanism of action of 7-Octen-1-one, 1-phenyl- involves its interaction with specific molecular targets. The carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions with aromatic amino acids in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Octene: An alpha-olefin used in the production of polyethylene.
1-Octanone: A ketone with similar structural features but different reactivity.
1-Phenyl-1-octanol: An alcohol derived from the reduction of 7-Octen-1-one, 1-phenyl-.
Uniqueness
7-Octen-1-one, 1-phenyl- is unique due to its combination of an octenyl chain and a phenyl group, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
110719-09-0 |
|---|---|
Formule moléculaire |
C14H18O |
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
1-phenyloct-7-en-1-one |
InChI |
InChI=1S/C14H18O/c1-2-3-4-5-9-12-14(15)13-10-7-6-8-11-13/h2,6-8,10-11H,1,3-5,9,12H2 |
Clé InChI |
WNNSUTFZMVMKFC-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCCCC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



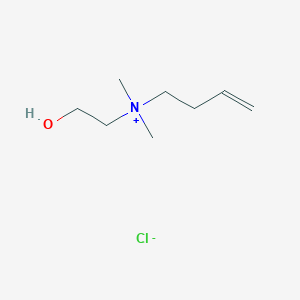


![7-Azabicyclo[4.1.0]heptane, 7-(4-bromobenzoyl)-](/img/structure/B14313169.png)
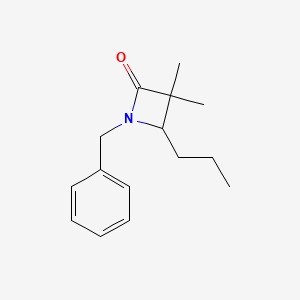
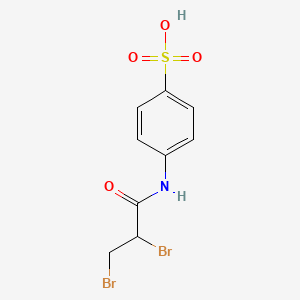
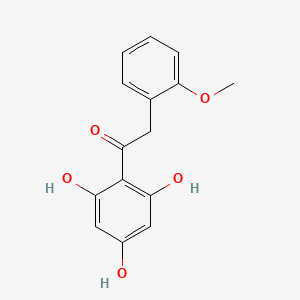

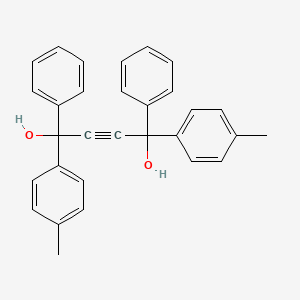
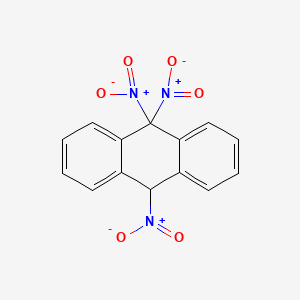
![Stannane, tributyl[1-(methoxymethoxy)hexyl]-](/img/structure/B14313205.png)
